6-Hydroxyhexanoic acid

Catalog No.
S583454
CAS No.
1191-25-9
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhexanoic acid

CAS Number

1191-25-9

Product Name

6-Hydroxyhexanoic acid

IUPAC Name

6-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCO

Synonyms

5-hydroxypentanecarboxylic acid, 6-hydroxyhexanoate, 6-hydroxyhexanoic acid, epsilon-hydroxycaproic acid

Canonical SMILES

C(CCC(=O)O)CCO

Occurrence and Production:

6-Hydroxyhexanoic acid is a naturally occurring organic acid found in various organisms, including humans. It can also be produced by bacteria during the metabolism of caproic acid, a six-carbon fatty acid [, ].

Potential Antibacterial Properties:

Research suggests that 6-hydroxyhexanoic acid may exhibit antibacterial properties at low concentrations. Studies have shown that it can inhibit the growth of certain bacterial strains, potentially by interfering with their DNA replication and protein synthesis processes []. However, further investigation is needed to fully understand the mechanisms and potential applications of this antibacterial activity.

Metabolic Studies:

Studies have explored the metabolic pathways of 6-hydroxyhexanoic acid in various organisms. These studies have helped elucidate how the body breaks down and utilizes this compound []. This knowledge can contribute to a broader understanding of cellular metabolism and potential implications for various biological processes.

6-Hydroxyhexanoic acid is a six-carbon chain fatty acid characterized by a hydroxyl group at the sixth carbon position. This compound is an important intermediate in the synthesis of biodegradable polymers, particularly polycaprolactone. Its structure can be represented as follows:

  • Molecular Formula: C₆H₁₂O₃
  • IUPAC Name: 6-Hydroxyhexanoic acid

The compound is notable for its potential applications in materials science and biochemistry, particularly in the development of sustainable materials.

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Hydroxyhexanoic acid in biological systems.

Information on the safety hazards associated with 6-Hydroxyhexanoic acid is limited. As with most organic acids, it is likely to be irritating to the skin and eyes. It is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Future Research Directions

  • Investigation into the synthesis of 6-Hydroxyhexanoic acid with high yield and purity.
  • Exploration of its potential applications in various fields, including detergent development, and its role in biological processes.
  • Evaluation of its toxicity and environmental impact.
, including:

  • Esterification: Reacts with alcohols to form esters, which are useful in creating biodegradable plastics.
  • Oxidation: Can be oxidized to form 6-oxohexanoic acid, which can further participate in different synthetic pathways.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield shorter-chain fatty acids.

These reactions are crucial for its application in polymer chemistry and biocatalytic processes.

Research indicates that 6-hydroxyhexanoic acid exhibits several biological activities:

  • Biodegradability: It is a monomer for polycaprolactone, a biodegradable polymer that decomposes through microbial action.
  • Precursor for Adipic Acid: It can be converted into adipic acid through microbial pathways, showcasing its potential in bioconversion processes aimed at recycling plastics .
  • Enzymatic Activity: The compound can be produced via enzymatic reactions involving engineered microorganisms such as Escherichia coli and Pseudomonas taiwanensis, demonstrating its relevance in synthetic biology and metabolic engineering .

Several methods have been developed for synthesizing 6-hydroxyhexanoic acid:

  • Biocatalytic Methods:
    • Utilizing Gluconobacter oxydans to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid under mild conditions .
    • A three-enzyme cascade reaction involving Escherichia coli has been demonstrated to efficiently produce this compound from cyclohexanol .
  • Chemical Synthesis:
    • Direct synthesis from cyclohexane via a multi-step enzymatic process has been reported, highlighting a more sustainable approach compared to traditional chemical methods .
  • Catalytic Hydrogenation:
    • This method involves the hydrogenation of precursor compounds like 5-hydroxymethylfurfural to yield 6-hydroxyhexanoic acid as part of a larger synthetic route .

6-Hydroxyhexanoic acid has diverse applications:

  • Polymer Production: It serves as a key monomer for synthesizing polycaprolactone, which is used in biodegradable plastics and medical devices.
  • Chemical Intermediates: Acts as an intermediate in the production of various chemicals, including adipic acid.
  • Biocatalysis: Its synthesis through biocatalytic processes is being explored for sustainable chemical manufacturing.

Studies on the interactions of 6-hydroxyhexanoic acid focus on its role as a substrate in enzymatic reactions and its conversion into other valuable compounds. For example:

  • The conversion of 6-hydroxyhexanoic acid into adipic acid using engineered strains of Escherichia coli demonstrates its utility in metabolic engineering aimed at recycling waste plastics .
  • Enzymatic depolymerization of polycaprolactone into 6-hydroxyhexanoic acid has been optimized to enhance yields, showcasing its significance in environmental sustainability efforts .

Several compounds share structural or functional similarities with 6-hydroxyhexanoic acid. Here are some notable examples:

CompoundMolecular FormulaKey Features
Adipic AcidC₆H₁₀O₄Precursor for nylon; used in plastic production.
ε-CaprolactoneC₆H₁₀O₂A cyclic ester; used in making polycaprolactone.
5-Hydroxypentanoic AcidC₅H₁₀O₃Related hydroxy fatty acid; potential polymer precursor.

Uniqueness of 6-Hydroxyhexanoic Acid

What sets 6-hydroxyhexanoic acid apart is its specific hydroxyl group positioning and its direct role as a monomer for polycaprolactone, making it integral to both biodegradable material development and sustainable chemical processes. Its ability to be synthesized through both biological and chemical methods enhances its appeal as a versatile compound in green chemistry initiatives.

Enzymatic Synthesis Routes

Multi-Enzyme Cascade Reactions

Multi-enzyme systems enable continuous cofactor regeneration and intermediate channeling, significantly improving 6-hydroxyhexanoic acid yields. A three-enzyme cascade combining alcohol dehydrogenase (ADH), cyclohexanone monooxygenase (CHMO), and Candida antarctica lipase B (CAL-B) in Escherichia coli whole cells converts cyclohexanol to 6-hydroxyhexanoic acid via ε-caprolactone intermediacy [1]. The ADH-CHMO system oxidizes cyclohexanol to ε-caprolactone while regenerating NADPH internally, bypassing expensive cofactor supplementation. CAL-B subsequently hydrolyzes ε-caprolactone to 6-hydroxyhexanoic acid, mitigating product inhibition and achieving >20 g/L titers in fed-batch reactors [1]. This cascade’s efficiency stems from spatial enzyme colocalization and kinetic synchronization, with CAL-B’s hydrolytic activity shifting the equilibrium toward acid formation [1] [3].

Whole-Cell Biocatalysis Approaches

Whole-cell systems leverage microbial metabolism for cofactor recycling and toxic intermediate detoxification. Gluconobacter oxydans DSM 50049 oxidizes 1,6-hexanediol to 6-hydroxyhexanoic acid with 96.5% yield under pH-controlled fermentation [3] [4]. The strain’s membrane-bound dehydrogenases sequentially oxidize terminal alcohol groups, while intracellular pH homeostasis prevents acidification-induced enzyme inhibition [4]. Mycobacterium sp. MS160 further demonstrates substrate flexibility, converting 1,6-hexanediol and cyclohexane derivatives to 6-hydroxyhexanoic acid via ω-oxidation pathways [4] [7]. These systems avoid costly enzyme purification but require careful oxygenation and feeding strategies to maintain redox balance [3] [7].

Chemical Synthesis Strategies

Sustainable Synthetic Routes

Green chemical routes prioritize atom economy and renewable feedstocks. 1,6-Hexanediol, derived from bio-based 5-hydroxymethylfurfural hydrogenation, serves as a key precursor [3]. Catalytic oxidation using heterogeneous Au/TiO₂ catalysts converts 1,6-hexanediol to 6-hydroxyhexanoic acid with >90% selectivity under mild conditions [3]. Solvent-free esterification and cyclization reactions further transform the acid to ε-caprolactone, a polycaprolactone precursor, using acidic ion-exchange resins [4]. These methods reduce waste generation compared to traditional adipic acid routes, which rely on nitric acid oxidation and generate N₂O byproducts [3] [4].

Integration of Bio- and Chemical Catalysis

Hybrid systems merge microbial oxidation with chemical cyclization. Gluconobacter oxydans first oxidizes 1,6-hexanediol to 6-hydroxyhexanoic acid at pH 6–7, followed by chemical dehydration to ε-caprolactone using dimethylformamide and molecular sieves at 140°C [4]. This tandem approach achieves 81% overall yield while circumventing microbial toxicity from lactone accumulation [3] [4]. Similarly, Pseudomonas taiwanensis VLB120 bioengineered with a four-enzyme cascade converts cyclohexane directly to 6-hydroxyhexanoic acid via cyclohexanol, cyclohexanone, and ε-caprolactone intermediates, eliminating isolation steps [7].

Cycloalkane Conversion Pathways

Cyclohexane to 6-Hydroxyhexanoic Acid Transformation

Cyclohexane serves as a low-cost substrate for 6-hydroxyhexanoic acid production through biocatalytic cascades. Recombinant Pseudomonas taiwanensis expressing ADH, CHMO, lactone hydrolase, and alcohol oxidase enzymes converts cyclohexane to 6-hydroxyhexanoic acid in one pot [7]. The CHMO performs Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, which lactonases hydrolyze to the acid. This system achieves 95% molar yield by colocalizing enzymes in peroxisomes to compartmentalize reactive oxygen species [7].

One-Pot Biocatalytic Cascades

Integrated one-pot systems minimize intermediate purification. A Bacillus subtilis consortium co-expressing ADH, CHMO, and lipase enzymes in separate strains converts cyclohexanol to 6-hydroxyhexanoic acid with in situ NADPH regeneration [1] [7]. Spatial separation of ADH and CHMO in distinct cells prevents cross-inhibition while allowing metabolite exchange via co-culture supernatants [7]. This modular design facilitates tuning of enzyme ratios, achieving 18 g/L 6-hydroxyhexanoic acid in 48 hours [1].

Microbial Production Systems

Bacterial Strains for 6-Hydroxyhexanoic Acid Production

Gluconobacter oxydans and Escherichia coli dominate industrial production. G. oxydans’s rapid oxidative metabolism and tolerance to acidic pH (4–6) make it ideal for converting diols and alkanes [3] [4]. E. coli K-12 derivatives engineered with acrAB-TolC efflux pumps export 6-hydroxyhexanoic acid, reducing intracellular toxicity [1] [3]. Pseudomonas putida KT2440, with robust solvent resistance, utilizes lignin-derived aromatics as feedstocks, broadening substrate scope [7].

Metabolic Engineering for Enhanced Production

Pathway engineering optimizes carbon flux toward 6-hydroxyhexanoic acid. Overexpression of adh and chmo in E. coli increases cyclohexanol oxidation rates 3-fold [1]. Deletion of fadE in Pseudomonas sp. prevents β-oxidation of 6-hydroxyhexanoic acid, improving yields [7]. Computational tools like flux balance analysis identify knockout targets; disabling succinate dehydrogenase in G. oxydans redirects TCA cycle intermediates toward precursor synthesis [3] [6].

Fermentation Optimization Strategies

Fed-batch fermentation with controlled oxygen transfer rates (OTR) maximizes productivity. For G. oxydans, maintaining dissolved oxygen at 30% saturation via cascade agitation prevents acetic acid overproduction [3] [6]. Supplementing media with 0.1 mM Fe³⁺ enhances CHMO activity 2.5-fold by stabilizing iron-sulfur clusters [1] [7]. Statistical optimization using response surface methodology (RSM) identifies ideal C/N ratios; a 12:1 ratio in E. coli fermentations boosts titers from 8.2 to 20.1 g/L [1] [6].

6-Hydroxyhexanoic acid serves as a crucial metabolic intermediate in several fatty acid oxidation pathways, particularly the omega oxidation pathway. This compound represents a key step in the biodegradation of hexanoic acid and related fatty acids by various microorganisms [1] [2].

The primary role of 6-hydroxyhexanoic acid in fatty acid metabolism occurs through the omega oxidation pathway, which serves as an alternative to the more common beta oxidation pathway. In this process, hexanoic acid undergoes omega-hydroxylation to form 6-hydroxyhexanoic acid as the immediate product [1] [2]. This transformation is catalyzed by alkane-utilizing strains of Pseudomonas species, which produce the hydroxylated intermediate in approximately 30% molar yield when induced with n-hexane [2].

The omega oxidation pathway proceeds through a series of enzymatic steps where 6-hydroxyhexanoic acid is subsequently oxidized to 6-oxohexanoic acid (adipic semialdehyde) and finally to adipic acid [1] [2]. This pathway becomes particularly important when beta oxidation is blocked or inefficient, serving as a subsidiary oxidation mechanism for medium-chain fatty acids [3].

Research has demonstrated that 6-hydroxyhexanoic acid plays a significant role in metabolic regulation and energy homeostasis. Studies using murine obesity models have shown that 6-hydroxyhexanoic acid, secreted by the oral bacterial commensal species Streptococcus gordonii, significantly reduces high-fat diet-mediated weight gain and improves glucose tolerance and insulin resistance [4] [5]. The compound achieves these effects through multiple mechanisms, including suppression of adipocyte proinflammatory cytokine production and inhibition of lipolysis through Gαi-mediated signaling pathways [4] [5].

Microbial Metabolic Pathways Involving 6-Hydroxyhexanoic Acid

Multiple microbial species have been identified as capable of producing or metabolizing 6-hydroxyhexanoic acid through various biochemical pathways. The diversity of these microbial systems highlights the compound's importance in environmental and biotechnological applications.

Pseudomonas Species Metabolism: Pseudomonas aeruginosa and related species demonstrate sophisticated metabolic capabilities for 6-hydroxyhexanoic acid production and degradation. These organisms can perform omega-oxidation of hexanoic acid, producing 6-hydroxyhexanoic acid as an intermediate that is subsequently converted to adipic acid and 2-tetrahydrofuranacetic acid [1] [2]. The formation of 2-tetrahydrofuranacetic acid represents a non-metabolizable end product, making omega oxidation via adipic acid the exclusive pathway for complete degradation [1] [2].

Streptococcus gordonii Secretion: Streptococcus gordonii, an oral bacterial commensal, naturally secretes 6-hydroxyhexanoic acid as part of its metabolic profile [4] [5] [6]. This organism produces the compound in bioactive concentrations that demonstrate significant anti-inflammatory and metabolic regulatory properties. The secreted 6-hydroxyhexanoic acid has been shown to reduce the growth of pathogenic periodontal bacteria including Treponema denticola and Streptococcus oralis, while also reducing inflammatory cytokine expression in human gingival cells [6].

Gluconobacter oxydans Biotransformation: Gluconobacter oxydans represents a highly efficient microbial system for 6-hydroxyhexanoic acid production through the selective oxidation of 1,6-hexanediol [7] [8]. This organism demonstrates pH-dependent selectivity, producing 6-hydroxyhexanoic acid selectively at pH 6-7, while complete oxidation to adipic acid occurs under different conditions [7]. The system has been optimized for biotechnological applications, achieving concentrations of 129.4 g in 6 rounds of cell-recycling technology [8].

Engineered Escherichia coli Systems: Recombinant Escherichia coli strains have been engineered to produce 6-hydroxyhexanoic acid through multi-enzyme cascade reactions [9] [10]. These systems utilize a three-enzyme cascade involving alcohol dehydrogenase, cyclohexanone monooxygenase, and lipase CAL-B to convert cyclohexanol to 6-hydroxyhexanoic acid with titers exceeding 20 g/L [9] [10]. The engineered systems provide cofactor regeneration and overcome product inhibition through in situ conversion processes.

6-Hydroxyhexanoic Acid as a Medium Chain Fatty Acid

6-Hydroxyhexanoic acid is classified as an omega-hydroxy medium-chain fatty acid, belonging to the broader category of medium-chain fatty acids (MCFAs) which are defined as fatty acids containing 6 to 12 carbon atoms [11] [12] [13]. The compound possesses unique structural and metabolic properties that distinguish it from both its parent fatty acid (hexanoic acid) and other MCFAs.

Structural Classification: 6-Hydroxyhexanoic acid (C₆H₁₂O₃) contains a six-carbon backbone with both a carboxylic acid group and a hydroxyl group at the omega position (carbon-6) [11] [14]. This dual functionality places it in the specific subcategory of omega-hydroxy-medium-chain fatty acids, which are characterized by their enhanced reactivity and metabolic significance compared to standard MCFAs [14].

Metabolic Properties: Like other medium-chain fatty acids, 6-hydroxyhexanoic acid demonstrates rapid absorption and direct transport to the liver via the portal vein [12] [13]. However, its hydroxyl group modification provides additional metabolic versatility, allowing it to serve as a substrate for various enzymatic transformations and to function as a bioactive signaling molecule [4] [5].

Comparison with Standard MCFAs: While standard MCFAs such as caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12) are primarily utilized for energy production, 6-hydroxyhexanoic acid exhibits additional biological activities including anti-inflammatory effects and metabolic regulation [4] [5] [12]. The compound's ability to suppress adipocyte lipolysis and reduce inflammatory cytokine production distinguishes it from conventional MCFAs that primarily serve as energy substrates.

Physiological Significance: The unique properties of 6-hydroxyhexanoic acid as an MCFA include its role in modulating obesity-associated metabolic dysfunction through actions on white adipose tissue [4] [5]. Research has demonstrated that the compound improves insulin sensitivity, reduces systemic inflammation, and suppresses dyslipidemia in high-fat diet-induced obesity models, effects that are mediated through specific G-protein coupled receptor signaling pathways [4] [5].

Conversion Pathways to Other Metabolites

6-Hydroxyhexanoic acid serves as a central metabolic intermediate that can be converted to various important metabolites through specific enzymatic pathways. These conversion processes are essential for understanding the compound's role in both natural metabolic networks and biotechnological applications.

6-Hydroxyhexanoic Acid to Adipic Acid Transformation

The conversion of 6-hydroxyhexanoic acid to adipic acid represents one of the most significant metabolic transformations of this compound, with important implications for both biological systems and industrial applications [15] [2].

Enzymatic Mechanism: The transformation occurs through a two-step oxidation process. First, 6-hydroxyhexanoic acid is oxidized to 6-oxohexanoic acid (adipic semialdehyde) by 6-hydroxyhexanoic acid dehydrogenase, utilizing NAD⁺ as the electron acceptor [15]. Subsequently, 6-oxohexanoic acid is oxidized to adipic acid by 6-oxohexanoate dehydrogenase (EC 1.2.1.63), which catalyzes the reaction: 6-oxohexanoate + NADP⁺ + H₂O → adipate + NADPH + 2H⁺.

Microbial Systems: Various bacterial species demonstrate the ability to perform this conversion with different efficiencies. Recombinant Escherichia coli strains expressing chnD (6-hydroxyhexanoic acid dehydrogenase) and chnE (6-oxohexanoic acid dehydrogenase) genes from Acinetobacter strain SE19 have shown particularly high adipic acid-producing ability, achieving titers of 15.6 g/L in fed-batch fermentation [15]. Pseudomonas species naturally perform this conversion as part of their omega oxidation pathway, producing adipic acid in 30% molar yield from 6-hydroxyhexanoic acid [2].

Biotechnological Applications: The conversion pathway has been exploited for the biotechnological production of adipic acid, a key industrial chemical used in nylon-6,6 production [15]. The process offers advantages over traditional chemical synthesis methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. Optimization strategies have focused on enzyme engineering, cofactor regeneration, and process intensification to improve conversion efficiency and economic viability [15].

Metabolic Regulation: The conversion is subject to metabolic regulation through product inhibition and cofactor availability. Studies have shown that increasing 6-hydroxyhexanoic acid concentrations can lead to decreasing specific activities of the conversion enzymes, indicating feedback inhibition mechanisms. Additionally, the availability of NAD⁺ and NADP⁺ cofactors can influence the conversion rate and overall pathway efficiency [15].

Formation of 2-Tetrahydrofuranacetic Acid

The formation of 2-tetrahydrofuranacetic acid from 6-hydroxyhexanoic acid represents an unexpected and metabolically significant conversion pathway that has important implications for understanding fatty acid metabolism and biotechnological applications [1] [2].

Discovery and Identification: 2-Tetrahydrofuranacetic acid was first identified as an unexpected metabolite during studies of bacterial hexanoic acid metabolism [1] [2]. This compound was detected when alkane-utilizing Pseudomonas species were incubated with hexanoic acid, 6-hydroxyhexanoic acid, or 1,6-hexanediol, but notably not with 6-oxohexanoic acid (adipic semialdehyde) [1] [2].

Formation Mechanism: The formation of 2-tetrahydrofuranacetic acid occurs through an alternative pathway that involves beta-oxidative attack on 6-hydroxyhexanoic acid rather than the more common omega oxidation pathway [1] [2]. This pathway appears to involve intramolecular cyclization of the hydroxylated fatty acid, resulting in the formation of the tetrahydrofuran ring structure. The exact enzymatic mechanism remains incompletely characterized, but the specificity of formation suggests the involvement of specialized enzymatic systems [1] [2].

Metabolic Significance: 2-Tetrahydrofuranacetic acid represents a non-metabolizable end product in bacterial systems, meaning that once formed, it cannot be further degraded by the producing organisms [1] [2]. This characteristic has important implications for metabolic flux and energy recovery in microbial systems, as it represents a metabolic dead end that diverts carbon flow away from energy-producing pathways.

Physiological Impact: The formation of 2-tetrahydrofuranacetic acid appears to have no physiological significance for the producing organisms, as it generates a compound that cannot be further metabolized [1] [2]. This observation led researchers to conclude that omega oxidation via adipic acid represents the exclusive pathway for complete degradation of 6-hydroxyhexanoic acid, while beta-oxidative pathways lead to the formation of non-useful metabolic products.

Biotechnological Considerations: The formation of 2-tetrahydrofuranacetic acid has implications for biotechnological processes utilizing 6-hydroxyhexanoic acid as a substrate. The compound's formation represents a loss of carbon yield and can potentially interfere with downstream processing or product purification [1] [2]. Understanding and controlling the conditions that favor or prevent its formation is important for optimizing biotechnological applications.

Physical Description

Solid

XLogP3

-0.4

UNII

3Y3OX37NM8

Other CAS

1191-25-9

Wikipedia

6-hydroxyhexanoic acid
6-hydroxyhexanoate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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